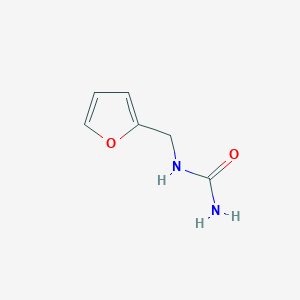

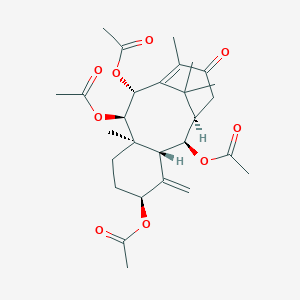

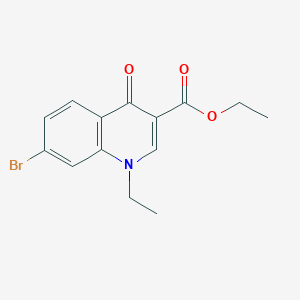

![molecular formula C10H16 B106078 (1R,4S)-1,7,7-三甲基双环[2.2.1]庚-2-烯 CAS No. 18383-34-1](/img/structure/B106078.png)

(1R,4S)-1,7,7-三甲基双环[2.2.1]庚-2-烯

描述

“(1R,4S)-1,7,7-trimethylbicyclo[2.2.1]hept-2-ene” is a chemical compound with the molecular formula C10H16 . It is also known by other names such as (+)-Bornylene .

Synthesis Analysis

There are several papers related to the synthesis of similar compounds. For instance, a paper discusses the enantioselective synthesis of (1S,4R)-bicyclo[2.2.1]hept-2-ene-2-methanol . Another paper presents the conformational analysis of (1R,4S,7S)-7-[®-1,2-Butadienyl]-1-methyl-bicyclo[2.2.1]hept-2-ene .Molecular Structure Analysis

The molecular structure of “(1R,4S)-1,7,7-trimethylbicyclo[2.2.1]hept-2-ene” can be analyzed using various techniques. The compound has a molecular weight of 136.23 g/mol . The InChI code for the compound is 1S/C10H16/c1-9(2)8-4-6-10(9,3)7-5-8/h4,6,8H,5,7H2,1-3H3/t8-,10+/m1/s1 .Chemical Reactions Analysis

The chemical reactions involving “(1R,4S)-1,7,7-trimethylbicyclo[2.2.1]hept-2-ene” can be complex. A paper discusses the synthesis of (1S,4R)-bicyclo[2.2.1]hept-2-ene-2-methanol, which might involve similar reactions .Physical And Chemical Properties Analysis

The compound has a molecular weight of 136.23 g/mol . It has a computed XLogP3-AA value of 3.6 , indicating its lipophilicity. The compound has no hydrogen bond donor count and no hydrogen bond acceptor count . The exact mass and monoisotopic mass of the compound are 136.125200510 g/mol .科学研究应用

降压和心动过缓活性

- Ranise等人的一项研究(1982)探讨了1,7,7-三甲基-2-哌啶基双环[2.2.1]庚-2-烯衍生物的合成,包括在老鼠身上表现出显着降压和心动过缓活性的化合物,以及在小鼠身上表现出弱的浸润麻醉和抗心律失常活性。这项研究表明了在心血管治疗中的潜在医学应用。

- 了解更多。

圆偏振发光(CPL)光谱

- Longhi等人(2013)进行了一项研究,涉及紫外、圆二色性(CD)、荧光和CPL光谱相关的[2.2.1]双环化合物,包括1,7,7-三甲基双环[2.2.1]庚烷-2-酮的变体。他们的工作提供了对这些化合物电子性质的见解,这在光学应用和材料科学中可能很有价值。

- 了解更多。

手性有机锡试剂的合成

- Helliwell、Thomas和Townsend(2002)探索了从樟脑衍生物合成对映体富集的双环[2.2.1]庚-2-基锡氢化物。这项研究有助于开发有机金属化学中的手性试剂,并对不对称合成有影响。

- 了解更多。

准鏻盐的形成

- Bogdanov等人(2006)研究了1,7,7-三甲基双环[2.2.1]庚烷-2,3-二酮与六乙基三酰胺膦的反应,导致形成稳定的准鏻盐。这一发现对于在有机合成和材料科学中开发新化合物具有重要意义。

- 了解更多。

手性库中的环戊二烯配体

- Quindt等人(2002)报道了从樟脑衍生的五甲富烯合成旋光活性环戊二烯配体。该研究提供了有关开发用于不对称催化和有机金属化学的新型配体的宝贵信息。

- 了解更多。

属性

IUPAC Name |

(1R,4S)-1,7,7-trimethylbicyclo[2.2.1]hept-2-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16/c1-9(2)8-4-6-10(9,3)7-5-8/h4,6,8H,5,7H2,1-3H3/t8-,10+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUKRLSJNTMLPPK-SCZZXKLOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC1(C=C2)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H](C1(C)C)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18383-34-1 | |

| Record name | Bornylene, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018383341 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BORNYLENE, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RDU5643I0Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of bornylene?

A1: Bornylene has the molecular formula C10H16 and a molecular weight of 136.23 g/mol.

Q2: How can bornylene be synthesized from α-pinene?

A2: Bornylene can be synthesized from α-pinene in a two-step process. First, α-pinene reacts with dry hydrogen chloride to form 2-chlorinated bornane via addition and isomerization. [, ] Subsequent elimination of HCl under alkaline conditions yields bornylene. []

Q3: Can you describe a method for synthesizing bornylene from camphene?

A3: While not directly addressed in the provided research, bornylene can be synthesized from camphene. One method involves converting camphene to isobornyl chloride, followed by dehydrohalogenation using a strong base like potassium tert-butoxide.

Q4: What spectroscopic techniques are commonly used to characterize bornylene?

A4: Bornylene is commonly characterized using various spectroscopic techniques, including GC-MS, FTIR, 1H NMR, and 13C NMR. [, ]

Q5: How does bornylene react with sulfur dioxide?

A5: Bornylene undergoes free radical copolymerization with sulfur dioxide to form bornylene-sulfur dioxide polysulfone resin (BE-SO2). This reaction can be modified by incorporating additional monomers like maleic anhydride or styrene. []

Q6: Can you explain the reaction mechanism of bornylene epoxidation with m-CPBA?

A6: The epoxidation of bornylene with m-CPBA proceeds through a concerted mechanism. The peroxy acid acts as an electrophile, transferring an oxygen atom to the double bond of bornylene while simultaneously abstracting a proton. This results in the formation of an epoxide ring. []

Q7: How does bornylene behave in Diels-Alder reactions?

A7: Bornylene, due to its strained double bond within the bicyclic system, can act as a reactive dienophile in Diels-Alder reactions. []

Q8: What are the products obtained from the hydrochlorination of bornylene?

A8: Hydrochlorination of bornylene yields a mixture of exo- and endo-2-chlorobornane. The reaction proceeds through the formation of a carbocation intermediate, and the product distribution is influenced by factors such as solvent and reaction conditions. []

Q9: What role does bornylene play in the catalytic transformation of camphene?

A9: Bornylene is formed as an intermediate during the catalytic transformation of camphene over various aluminophosphate-based molecular sieves. The final product distribution (including tricyclene, bornylene, and monocyclic terpenes) depends on the catalyst's acidity and the reaction conditions. []

Q10: How does the acid strength of alumina catalysts influence the isomerization of α-pinene to bornylene?

A10: The acid strength of alumina catalysts significantly impacts the selectivity of α-pinene isomerization. Strong acid sites favor the formation of monocyclic products like dipentene, terpinolene, and p-cymene, while weaker acid sites promote the formation of bicyclic products like camphene, β-pinene, tricyclene, and bornylene. []

Q11: Are there any known applications of bornylene or its derivatives in materials science?

A11: Bornylene-sulfur dioxide polysulfone resin (BE-SO2) and its derivatives (BE-SO2-Ma and BE-SO2-St) exhibit potential as polymeric materials. These resins have been characterized for their thermal properties and morphology. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

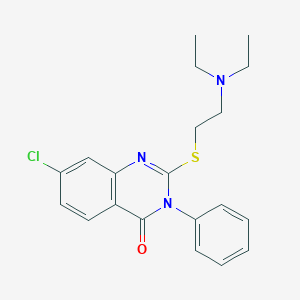

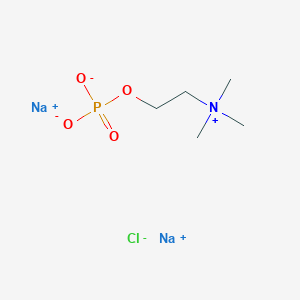

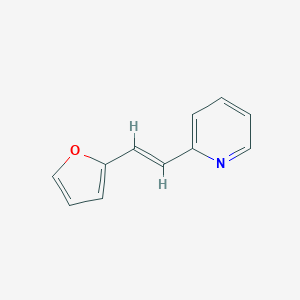

![Phenol, 4-[2-(2-pyridinyloxy)propoxy]-](/img/structure/B106017.png)

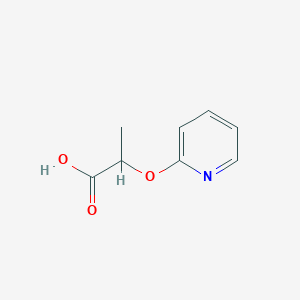

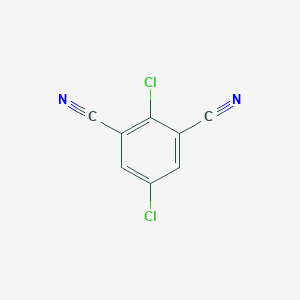

![(2Z)-3-Ethyl-2-[(3-ethyl-1,3-benzoxazol-3-ium-2-yl)methylidene]-1,3-benzoxazole;iodide](/img/structure/B106022.png)

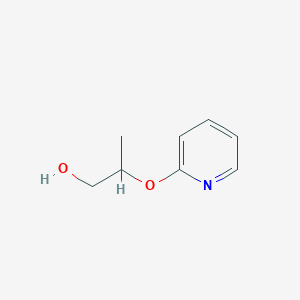

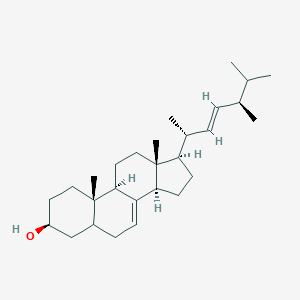

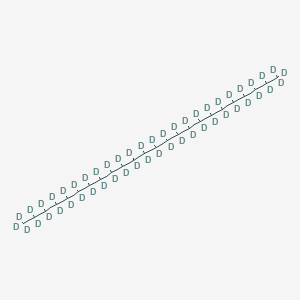

![Hexadecahydrocyclobuta[1,2:3,4]dicyclooctene](/img/structure/B106042.png)